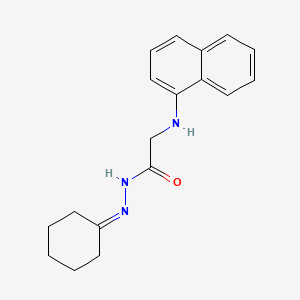

N'-cyclohexylidene-2-(1-naphthylamino)acetohydrazide

Description

N'-cyclohexylidene-2-(1-naphthylamino)acetohydrazide is a hydrazone derivative characterized by a cyclohexylidene group attached to the hydrazide nitrogen and a 1-naphthylamino substituent at the acetohydrazide backbone.

Properties

Molecular Formula |

C18H21N3O |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N-(cyclohexylideneamino)-2-(naphthalen-1-ylamino)acetamide |

InChI |

InChI=1S/C18H21N3O/c22-18(21-20-15-9-2-1-3-10-15)13-19-17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-12,19H,1-3,9-10,13H2,(H,21,22) |

InChI Key |

ILWDMQWJKFNRNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NNC(=O)CNC2=CC=CC3=CC=CC=C32)CC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide typically involves the condensation of cyclohexanone with 2-(1-naphthylamino)acetohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations :

- Cyclohexylidene vs.

- Naphthyl vs. Other Aromatic Groups: The 1-naphthylamino group provides extended π-conjugation, which could enhance binding to hydrophobic pockets in biological targets compared to smaller aryl groups (e.g., phenyl or benzyl) .

Anticancer Activity

- Triazole-Thiol Derivatives: Compounds like N′-(2-hydroxy-5-nitrobenzylidene)-2-(triazol-3-ylthio)acetohydrazide demonstrated potent cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC₅₀ values <10 µM .

- Comparison : The absence of a thiol or heterocyclic moiety in the target compound may limit its direct cytotoxicity but could favor alternative mechanisms (e.g., enzyme inhibition).

Anti-Inflammatory and Antioxidant Activity

- Sulindac Acetohydrazide (DMFM) : Exhibited significant TNF-α suppression (57–58% inhibition) and p38 MAPK inhibition, comparable to the reference drug SB-203580 .

- N-Phenylpyrazolyl Derivatives : (E)-N′-(4-chlorobenzylidene)acetohydrazide analogs reduced carrageenan-induced hyperalgesia in vivo .

- Comparison : The target compound’s cyclohexylidene group may modulate anti-inflammatory activity by altering steric interactions with inflammatory mediators.

Enzyme Inhibition

- Urease Inhibitors: N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide showed urease inhibition (IC₅₀ = 3.2 µM) due to electron-withdrawing nitro and bromo groups enhancing electrophilicity .

- Selectivity: The 1-naphthylamino group in the target compound could target enzymes with aromatic binding pockets (e.g., kinases or proteases), though this remains unverified .

Physicochemical and Spectroscopic Characterization

- Spectroscopy : Most analogs were confirmed via FT-IR (N–H stretches at 3200–3300 cm⁻¹), ¹H NMR (hydrazone protons at δ 8.5–11.5 ppm), and X-ray crystallography .

- Solubility : Polar substituents (e.g., hydroxy, nitro) improve aqueous solubility, while hydrophobic groups (naphthyl, cyclohexylidene) enhance lipid bilayer penetration .

Biological Activity

N'-Cyclohexylidene-2-(1-naphthylamino)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexylidene group attached to an acetohydrazide moiety, which is known to influence its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial and antifungal activities. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Effects : Preliminary research indicates that it may induce apoptosis in cancer cells through various pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

The antimicrobial activity of this compound is attributed to its ability to interfere with bacterial cell wall synthesis and function. The compound demonstrates effectiveness against several strains, including:

| Microorganism | Activity Level (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These values indicate the minimum inhibitory concentration (MIC) required to prevent microbial growth, showcasing the compound's potential as an antimicrobial agent.

Case Studies

Research has highlighted the anticancer potential of this compound through various in vitro studies:

- Study on Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was linked to increased apoptosis via mitochondrial pathways.

- Lung Cancer Cell Line : Another study demonstrated that the compound inhibited proliferation in A549 lung cancer cells with an IC50 value of 18 µM. Flow cytometry analysis revealed cell cycle arrest at the G0/G1 phase.

In Vivo Studies

In vivo studies have further validated the biological activity of this compound. Animal models treated with this compound showed:

- Reduced Tumor Growth : Tumor size decreased significantly compared to control groups, indicating its potential as a therapeutic agent.

- Safety Profile : Toxicity assessments revealed minimal side effects at therapeutic doses, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.